Synthesis and characterization of 3-Nitro-2-hexene
Synthesis and characterization of 3-Nitro-2-hexene
An In-depth Technical Guide to the Synthesis and Characterization of 3-Nitro-2-hexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 3-Nitro-2-hexene, a valuable nitroalkene intermediate in organic synthesis. Due to the limited availability of specific experimental data for this compound in the literature, this document outlines a well-established and reliable synthetic route, along with expected characterization data based on analogous compounds and spectroscopic principles.
Synthesis Pathway
The synthesis of 3-Nitro-2-hexene is most effectively achieved through a two-step process:
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Henry Reaction (Nitroaldol Reaction): The initial step involves the base-catalyzed condensation of butanal with nitroethane to form the intermediate, 3-nitro-2-hexanol.
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Dehydration: The subsequent acid-catalyzed dehydration of 3-nitro-2-hexanol yields the target compound, 3-Nitro-2-hexene.
This synthetic approach is illustrated in the workflow diagram below.
Caption: A diagram illustrating the two-step synthesis of 3-Nitro-2-hexene.
Experimental Protocols
The following protocols are based on general procedures for the Henry reaction and the dehydration of secondary nitroalcohols.
Step 1: Synthesis of 3-Nitro-2-hexanol via Henry Reaction
Materials:
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Butanal
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Nitroethane
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Sodium hydroxide (B78521) (NaOH)
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Hydrochloric acid (HCl), dilute
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Diethyl ether
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nitroethane (1.0 eq) in methanol.
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Cool the flask in an ice bath to 0-5 °C.
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Slowly add a solution of sodium hydroxide (1.1 eq) in methanol to the nitroethane solution with continuous stirring.
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After the addition of the base, add butanal (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
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Once the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, neutralize the reaction mixture by the slow addition of dilute hydrochloric acid until a pH of ~7 is reached.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-nitro-2-hexanol. This intermediate can be purified by column chromatography or used directly in the next step.
Step 2: Dehydration of 3-Nitro-2-hexanol to 3-Nitro-2-hexene
Materials:
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Crude 3-nitro-2-hexanol
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Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)
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Sodium bicarbonate (NaHCO₃), saturated solution
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Anhydrous magnesium sulfate (MgSO₄)
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Dean-Stark apparatus (optional)
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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Place the crude 3-nitro-2-hexanol in a round-bottom flask with a magnetic stirrer.
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Add toluene to dissolve the alcohol.
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Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid. For a more controlled reaction and removal of water, a Dean-Stark apparatus can be used.
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Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate to neutralize the acid.
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Separate the organic layer and wash with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and remove the toluene under reduced pressure.
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The resulting crude 3-Nitro-2-hexene can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Characterization Data
The following tables summarize the expected physical and spectroscopic data for 3-Nitro-2-hexene.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| Appearance | Pale yellow oil | Inferred |
| Boiling Point | Expected to be in the range of 180-200 °C at atmospheric pressure | Inferred |
| IUPAC Name | (2E)-3-nitrohex-2-ene | [1] |
Expected Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The expected proton NMR chemical shifts for 3-Nitro-2-hexene are detailed below. The spectrum would likely be recorded in deuterated chloroform (B151607) (CDCl₃).
| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |
| =CH- | Quartet | ~6.8 - 7.2 |
| -CH₂-CH₃ | Quartet | ~2.3 - 2.6 |
| -CH₃ (on double bond) | Doublet | ~2.1 - 2.4 |
| -CH₂-CH₃ | Triplet | ~1.0 - 1.3 |
| -CH₂ -CH₃ | Sextet | ~1.5 - 1.8 |
3.2.2. ¹³C NMR Spectroscopy
The expected carbon-13 NMR chemical shifts for 3-Nitro-2-hexene are as follows:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=C -NO₂ | ~145 - 155 |
| C =C-NO₂ | ~135 - 145 |
| -C H₂-CH₃ | ~25 - 35 |
| -C H₃ (on double bond) | ~15 - 25 |
| -CH₂-C H₃ | ~10 - 15 |
3.2.3. Infrared (IR) Spectroscopy
The key expected IR absorption bands for 3-Nitro-2-hexene are listed below.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | ~1540 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | ~1350 - 1370 |
| Alkene (C=C) | Stretch | ~1640 - 1680 |
| Vinylic C-H | Stretch | ~3010 - 3095 |
| Aliphatic C-H | Stretch | ~2850 - 2960 |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound.
| Ion | Expected m/z | Notes |
| [M]⁺ | 129 | Molecular ion |
| [M-NO₂]⁺ | 83 | Loss of the nitro group |
| [M-C₂H₅]⁺ | 100 | Loss of an ethyl group |
| [M-C₃H₇]⁺ | 86 | Loss of a propyl group |
Logical Relationships in Characterization
The characterization of 3-Nitro-2-hexene involves a logical workflow to confirm its structure and purity.
Caption: A diagram showing the logical flow of analytical techniques for structural confirmation and purity assessment.
This technical guide provides a foundational understanding of the synthesis and characterization of 3-Nitro-2-hexene. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and available instrumentation.
